N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2OS/c21-16-10-7-13(22)11-15(16)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYRQBRJWZBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with aldehydes under acidic conditions.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The benzothiazole moiety can be oxidized using agents like hydrogen peroxide, while reduction can be achieved using sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial growth, leading to its antimicrobial activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide is unique due to its specific halogenation pattern and benzothiazole moiety. Similar compounds include:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Known for its luminescent properties.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Exhibits different emission regions due to excited-state intramolecular proton transfer.
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Used in white light-emitting devices.
These compounds share the benzothiazole core but differ in their functional groups and applications, highlighting the versatility of benzothiazole derivatives.
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